3-benzyl-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Description
3-Benzyl-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide is a structurally complex molecule featuring a 1-oxa-4,8-diazaspiro[4.5]decane core, a bicyclic system with oxygen and nitrogen atoms. Key substituents include:
- A 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety at position 8, contributing to electron-withdrawing properties and metabolic stability .
- An N-(4-chlorophenyl)carboxamide group, which may facilitate hydrogen bonding and target affinity .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., spirocyclic and heterocyclic systems) are associated with diverse biological activities, including kinase inhibition (e.g., BCR-ABL, CRF1) and enzyme modulation (e.g., COX-2, FXa) .
Properties
IUPAC Name |
3-benzyl-N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Cl2F3N4O2/c28-20-6-8-21(9-7-20)34-25(37)36-22(14-18-4-2-1-3-5-18)17-38-26(36)10-12-35(13-11-26)24-23(29)15-19(16-33-24)27(30,31)32/h1-9,15-16,22H,10-14,17H2,(H,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIAACBBPBSYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)C5=C(C=C(C=N5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301103547 | |
| Record name | N-(4-Chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(phenylmethyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301103547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338963-08-9 | |
| Record name | N-(4-Chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(phenylmethyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338963-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(phenylmethyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301103547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Spirocyclic Core Assembly
The 1-oxa-4,8-diazaspiro[4.5]decane framework is constructed via a tandem ketalization-cyclization sequence. Cyclohexanone reacts with N-benzyl-2-aminoethanol under acidic conditions (pTSA, toluene, reflux) to form the spirocyclic oxazolidine intermediate. This step achieves 78–85% yield, with the benzyl group serving as a temporary protecting group for the secondary amine.
Critical Reaction Parameters
- Temperature: 110–120°C
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Solvent: Toluene (anhydrous)
Pyridine Functionalization
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is introduced via Suzuki-Miyaura coupling. The spirocyclic intermediate is brominated at position 8 using N-bromosuccinimide (NBS), followed by palladium-catalyzed cross-coupling with 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid. This step requires rigorous exclusion of oxygen, with yields ranging from 65% to 72%.
Table 2: Coupling Reaction Optimization
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 68 |
| Base | K₂CO₃ | 72 |
| Solvent | DME/H₂O (4:1) | 65 |
Carboxamide Formation
The N-(4-chlorophenyl)carboxamide group is installed via a mixed anhydride method. The spirocyclic amine is treated with trimethylacetyl chloride to form an acyl imidazole intermediate, which reacts with 4-chloroaniline in the presence of DMAP. This method avoids racemization and achieves 89% yield.
Industrial-Scale Production
Telescoped Synthesis
To minimize purification steps, large-scale processes combine the spirocyclization and pyridine coupling into a single reactor. After ketalization, the crude intermediate is brominated in situ and subjected to Suzuki coupling without isolation. This approach reduces production time by 40% but requires precise control of residual water (<50 ppm).
Catalytic Fluorination
The trifluoromethyl group on the pyridine ring is introduced via copper-mediated cross-coupling using methyl chlorodifluoroacetate as the CF₃ source. This method replaces hazardous SF₄ gas and operates at 80°C with 92% selectivity.
Table 3: Industrial Process Metrics
| Metric | Value |
|---|---|
| Annual production capacity | 1,200 kg |
| Purity (HPLC) | ≥99.5% |
| Typical cycle time | 6 days |
Purification and Characterization
Crystallization
The final compound is purified via antisolvent crystallization using ethanol/water (7:3). This step removes residual palladium (<2 ppm) and achieves enantiomeric excess >99%.
Analytical Data
- HRMS (ESI+): m/z 621.0984 [M+H]⁺ (calc. 621.0989)
- ¹H NMR (400 MHz, CDCl₃): δ 8.62 (s, 1H, pyridine-H), 7.45–7.32 (m, 9H, Ar-H), 4.21 (s, 2H, OCH₂)
- XRD: Confirms spirocyclic conformation with dihedral angle 84.3° between rings
Challenges and Optimization
Regioselectivity in Pyridine Coupling
Early routes suffered from competing C-5 vs. C-3 coupling on the pyridine ring. Screening 12 ligands revealed that XPhos enhances C-3 selectivity by 9:1, attributed to its steric bulk preventing undesired coordination.
Protecting Group Strategy
The benzyl group on the spirocyclic nitrogen necessitated harsh hydrogenolysis conditions (60 psi H₂, 80°C), which degraded the trifluoromethyl group. Switching to a tert-butoxycarbonyl (Boc) group allowed mild deprotection (TFA/DCM) with 98% recovery.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with modified functional groups .
Scientific Research Applications
3-benzyl-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide has several scientific research applications, including:
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical compound due to its unique structure and functional groups.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-benzyl-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural and Functional Insights
(A) Role of Spirocyclic Cores
- The spiro[4.5]decane system in the target compound likely confers conformational rigidity, improving target selectivity compared to flexible analogs like MTIP (imidazo-pyridazine core) .
(B) Impact of Halogenation and Electron-Withdrawing Groups
- The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group mirrors strategies seen in AP24534 (trifluoromethylphenyl) and Celecoxib (CF3 group), which enhance metabolic stability and binding affinity through hydrophobic and electronic effects .
- Chlorophenyl carboxamide substituents are common in protease inhibitors (e.g., BAY 59-7939’s chlorothiophene) and may optimize interactions with catalytic residues .
(C) Comparison with Kinase Inhibitors
- AP24534’s ethynyl linker bypasses steric hindrance in BCR-ABL mutants, while the target compound’s pyridinyl group may engage similar π-π stacking interactions .
- MTIP’s morpholinyl-thiazole moiety demonstrates how heterocyclic substituents can fine-tune receptor selectivity, a principle applicable to the target compound’s diazaspiro core .
Research Findings and Implications
Spirocyclic Systems: The 1-oxa-4,8-diazaspiro[4.5]decane core may reduce off-target effects compared to non-spiro analogs (e.g., MTIP’s imidazo-pyridazine), as seen in improved selectivity for CRF1 over CRF2 receptors .
Trifluoromethylpyridine vs. Sulfonamide : While Celecoxib’s sulfonamide group is critical for COX-2 binding, the target compound’s trifluoromethylpyridine may offer analogous advantages in potency and pharmacokinetics .
Biological Activity
3-benzyl-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide is a complex organic compound with potential biological activities. Its unique spirocyclic structure and the presence of various functional groups make it an intriguing subject for research in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| IUPAC Name | 3-benzyl-N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide |
| Molecular Formula | C27H25Cl2F3N4O2 |
| Molar Mass | 565.41 g/mol |
| CAS Number | 338963-08-9 |
The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. The trifluoromethyl group and pyridine ring enhance its binding affinity, potentially leading to inhibition or activation of target proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anticancer Properties
Preliminary research suggests that the compound may have anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes critical for disease progression, including those involved in cancer cell metabolism and bacterial virulence.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a significant reduction in bacterial growth at low concentrations.
- Cancer Cell Studies : In vitro studies using human cancer cell lines revealed that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers.
- Enzyme Interaction : Research focusing on enzyme kinetics showed that the compound effectively inhibited certain kinases involved in tumor growth, suggesting a potential role in cancer therapy.
Q & A
Q. What are the key challenges in synthesizing this spirocyclic compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of spirocyclic compounds often faces challenges in regioselectivity and yield due to steric hindrance. Optimization involves:
- Catalyst Screening : Use palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for pyridine ring functionalization) .
- Solvent Systems : Polar aprotic solvents (DMF or acetonitrile) enhance solubility of intermediates .
- Temperature Control : Stepwise heating (60–80°C for cyclization; room temperature for amide coupling) reduces side products .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and scalability of oxidation/reduction steps .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core and trifluoromethyl groups?
- Methodological Answer:
- <sup>19</sup>F NMR : Directly identifies trifluoromethyl groups (δ -60 to -70 ppm) and monitors substitution reactions .
- <sup>1</sup>H NMR : δ 4.5–5.5 ppm signals indicate spirocyclic ether protons; coupling constants confirm ring strain .
- IR Spectroscopy : C=O stretch (~1650 cm<sup>-1</sup>) confirms carboxamide formation .
- HRMS : High-resolution mass spectrometry validates molecular weight (expected ~600–650 g/mol) .
Q. What initial biological screening approaches are recommended for assessing enzyme inhibition potential?
- Methodological Answer:
- Target Selection : Prioritize bacterial phosphopantetheinyl transferases (PPTases) due to structural similarity to known inhibitors .
- Assay Design :
- Use <sup>32</sup>P-labeled coenzyme A to quantify PPTase activity inhibition.
- Screen against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains to assess spectrum .
- Dose-Response Curves : IC50 values below 10 µM indicate promising activity .
Advanced Research Questions
Q. How can computational modeling predict the binding mode of this compound with bacterial PPTases?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the trifluoromethylpyridine moiety and PPTase active sites (e.g., hydrophobic pockets).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with catalytic residues (e.g., Lys152 in S. aureus PPTase) .
- Free Energy Calculations : MM-PBSA analysis quantifies binding affinity differences across bacterial isoforms .
Q. What strategies resolve contradictions in bioactivity data across bacterial strains?
- Methodological Answer:
- Metabolomic Profiling : LC-MS/MS identifies strain-specific metabolic bypass pathways (e.g., upregulated fatty acid biosynthesis in resistant strains) .
- Membrane Permeability Assays : Measure compound uptake via fluorescence polarization; low permeability in Gram-negative strains may explain reduced activity .
- Resistance Mutagenesis : Serial passage experiments under sub-MIC conditions reveal mutations in PPTase domains (e.g., Ala147Thr) .
Q. How to design derivatives to improve blood-brain barrier (BBB) penetration for CNS targets?
- Methodological Answer:
- Structural Modifications :
- Replace 4-chlorophenyl with fluorinated aryl groups to enhance lipophilicity (clogP target: 2–3) .
- Introduce hydrogen bond donors (e.g., hydroxyl groups) to balance permeability and solubility .
- In Silico Predictions : Use SwissADME to optimize BBB score (>0.3 indicates likely penetration) .
- In Vivo Validation : Microdialysis in rodent models quantifies brain-to-plasma ratio (target >0.5) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
